molecular formula C23H30O6 B190807 Citreoviridin CAS No. 25425-12-1

Citreoviridin

Cat. No. B190807
CAS RN: 25425-12-1
M. Wt: 402.5 g/mol
InChI Key: JLSVDPQAIKFBTO-OMCRQDLASA-N
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Description

Citreoviridin (CIT) is a mycotoxin produced by Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum . It naturally occurs in moldy rice and corn and is associated with the development of atherosclerosis in the general population .


Synthesis Analysis

The biosynthesis of Citreoviridin involves a gene cluster that is homologous to the Citreoviridin biosynthesis genes of Aspergillus terreus . The expression of these four homologous genes is highly correlated with Citreoviridin production, suggesting that they play an important role in Citreoviridin biosynthesis in Penicillium citreonigrum .


Molecular Structure Analysis

Citreoviridin can bind with the hydrophobic pocket of human serum albumin (HSA) with hydrophobic and hydrogen bond force . An apparent distance of 3.25 nm between Trp214 and Citreoviridin is obtained via fluorescence resonance energy transfer method .


Chemical Reactions Analysis

Citreoviridin has been found to significantly induce apoptosis for HeLa cells with IC50 values of 0.7 μM . Pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest .


Physical And Chemical Properties Analysis

Citreoviridin is a well-known yellow rice toxin . It has been detected in a wide range of cereal grains throughout the world . It is especially a serious problem in regions where rice is consumed as a staple food .

Scientific Research Applications

  • Cancer Research

    • Citreoviridin has been studied for its antiproliferative effects . In a study conducted by Zheng-Biao Zou and colleagues, new citreoviridins were isolated from the deep-sea-derived Penicillium citreonigrum . These compounds were found to induce apoptosis in HeLa cells, a type of cancer cell .
    • The methods of application involved isolating the compounds and testing their effects on HeLa cells . The compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
    • The results showed that Pyrenocine A, terrein, and citreoviridin significantly induced apoptosis for HeLa cells with IC50 values of 5.4 μM, 11.3 μM, and 0.7 μM, respectively .
  • Genomics and Mycotoxin Production

    • Citreoviridin is a mycotoxin produced by certain fungi, including Penicillium citreonigrum . Researchers have used whole genome analysis to identify the genes responsible for Citreoviridin biosynthesis in P. citreonigrum .
    • The methods of application involved whole genome sequencing and analysis . The expression of the identified genes was correlated with Citreoviridin production .
    • The results of the study suggested that the identified gene cluster plays an important role in Citreoviridin biosynthesis in P. citreonigrum .
  • Anti-Tumor Research

    • Citreoviridin has been found to have anti-tumor effects . In a study conducted by Zheng-Biao Zou and colleagues, new citreoviridins were isolated from the deep-sea-derived Penicillium citreonigrum . These compounds were found to induce apoptosis in HeLa cells .
    • The methods of application involved isolating the compounds and testing their effects on HeLa cells . The compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
    • The results showed that Pyrenocine A, terrein, and citreoviridin significantly induced apoptosis for HeLa cells with IC50 values of 5.4 μM, 11.3 μM, and 0.7 μM, respectively . Specifically, pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest . Citreoviridin could inhibit mTOR activity in HeLa cells .
  • Vascular Calcification and Osteoporosis Research

    • Citreoviridin has been studied for its effects on vascular calcification and osteoporosis . According to the data, citreoviridin has both an anti-vascular calcification effect and anti-osteoclastic effect in vSMCs and in Raw 264.7 cells, respectively .
    • The methods of application involved testing the effects of citreoviridin on vSMCs and Raw 264.7 cells .
    • The results suggested that citreoviridin has potential as an effective therapeutic agent for both vascular calcification and osteoporosis .
  • Mycotoxin Production

    • Citreoviridin is a mycotoxin produced by certain fungi, including Aspergillus terreus, Eupenicillium ochrosalmoneum and Penicillium citreonigrum . It has been detected in a wide range of cereal grains throughout the world . It is especially a serious problem in regions where rice is consumed as a staple food .
    • The methods of application involved the detection and analysis of Citreoviridin in various agricultural products, including rice .
    • The results of the study suggested that Citreoviridin contamination is a significant issue in certain regions, and further research is needed to manage and prevent this contamination .
  • Deep-Sea Microorganism Research

    • Citreoviridin has been isolated from the deep-sea-derived Penicillium citreonigrum . The structures of the new compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
    • The methods of application involved the isolation and structural determination of new Citreoviridin compounds from deep-sea-derived Penicillium citreonigrum .
    • The results showed that the isolated compounds significantly induced apoptosis for HeLa cells . Specifically, pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest . Citreoviridin could inhibit mTOR activity in HeLa cells .

Safety And Hazards

Citreoviridin is fatal if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Citreoviridin .

Future Directions

The findings from the whole genome analysis of Penicillium citreonigrum will contribute to the understanding of the biosynthetic pathway of Citreoviridin and will ultimately lead to improvements in the Citreoviridin management of agricultural products .

properties

IUPAC Name

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVDPQAIKFBTO-OMCRQDLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017584
Record name Citreoviridin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citreoviridin

CAS RN

25425-12-1
Record name Citreoviridin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citreoviridin
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Record name Citreoviridin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citreoviridin
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Record name CITREOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
PE Linnett, AD Mitchell, MD Osselton… - Biochemical …, 1978 - portlandpress.com
… that citreoviridin and, to a lesser extent, citreoviridin monoacetate (… A simple model for the interaction of citreoviridin with the … and the ATP synthetase to citreoviridin. Abbreviations used: …
Number of citations: 65 portlandpress.com
DR Williams, FH White - The Journal of Organic Chemistry, 1987 - ACS Publications
Investigations of iodine-induced cyclizations of 7, 5-olefinic benzyl ethers have led to highly substituted tetrahydrofurans from acyclic precursors with excellent stereochemical control. …
Number of citations: 61 pubs.acs.org
K Nishie, RJ Cole, JW Dorner - Research communications in …, 1988 - europepmc.org
The mycotoxin citreoviridin (CIT) isolated from Penicillium citreoviride was studied to elucidate the mechanism of its toxic actions. In CF# 1 mice, near lethal doses of CIT decreased …
Number of citations: 32 europepmc.org
DT Wicklow, RJ Cole - Mycologia, 1984 - Taylor & Francis
… Eupenicillium ochrosalmoneum produces the yellow fluorescent pigment citreoviridin, a neurotoxic mycotoxin, and we found citreoviridin in culture media that had been inoculated with …
Number of citations: 34 www.tandfonline.com
CAR Rosa, KM Keller, AA Oliveira… - Food Additives and …, 2010 - Taylor & Francis
The aim of this study was to determine the levels of Penicillium citreonigrum and citreoviridin present in rice samples from Maranhão State, Brazil, where an outbreak of beriberi was …
Number of citations: 56 www.tandfonline.com
SF Sayood, H Suh, CS Wilcox, SM Schuster - Archives of biochemistry and …, 1989 - Elsevier
… Citreoviridin is a toxic metabolite from fungus that has been shown to be an inhibitor of mitochondrial F 1 -ATPases. Studies of citreoviridin, … the studies, if citreoviridin and isocitreoviridin …
Number of citations: 28 www.sciencedirect.com
K Whang, H Venkataraman, YG Kim… - The Journal of Organic …, 1991 - ACS Publications
… elucidation of a potent mycotoxin, citreoviridin (l).2 Recently a … bifurcation of 5a into H-citreoviridin (1) and (-t-)-citreo- … we have developed an efficient synthesis of citreoviridin (1) and …
Number of citations: 20 pubs.acs.org
EM Gause, MA Buck, MG Douglas - Journal of Biological Chemistry, 1981 - Elsevier
… of citreoviridin with the yeast F1-ATPase and the isolated beta subunit. Citreoviridin caused a … Three lines of evidence indicate that citreoviridin and aurovertin bind to nonidentical sites …
Number of citations: 51 www.sciencedirect.com
TS Lin, YM Chiang, CCC Wang - Organic letters, 2016 - ACS Publications
… (11) proposed that citreomontanin (2) is likely the biogenic precursor of citreoviridin. Here we report our efforts to identify the biosynthetic gene cluster for citreoviridin using an …
Number of citations: 58 pubs.acs.org
DT Wicklow, RD Stubblefield, BW Horn… - Applied and …, 1988 - Am Soc Microbiol
… The development of an accuratequantitative method for determining levels of citreoviridin in … kernels for citreoviridin. In addition, we examined the distribution of citreoviridin in maize …
Number of citations: 42 journals.asm.org

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